molecular formula C11H10Cl2N2 B1608323 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole CAS No. 77509-88-7

5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole

Cat. No.: B1608323
CAS No.: 77509-88-7
M. Wt: 241.11 g/mol
InChI Key: LJRKBPGJMPHUPW-UHFFFAOYSA-N
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Description

5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with chlorine, chloromethyl, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloropyrazole with chloromethylating agents in the presence of a catalyst. The reaction conditions often include the use of solvents like chloroform and the application of heat to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles like amines or thiols are used.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Agents like sodium borohydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The presence of chlorine and chloromethyl groups can influence its reactivity and binding affinity to biological molecules. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-4-nitropyrazole
  • 5-chloro-3-methyl-1-phenylpyrazole
  • 4-chloromethyl-3-methyl-1-phenylpyrazole

Uniqueness

5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine, chloromethyl, methyl, and phenyl groups makes it a versatile compound for various applications .

Properties

IUPAC Name

5-chloro-4-(chloromethyl)-3-methyl-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2/c1-8-10(7-12)11(13)15(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRKBPGJMPHUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CCl)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407164
Record name 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77509-88-7
Record name 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6.1 g of 5-chloro-4-hydroxymethyl-3-methyl-1-phenylpyrazole are added portionwise to 50 ml of thionylchloride. The mixture is refluxed for 2 hours, the excess thionylchloride distilled off, the oily product treated with water and then extracted with ether. The dried ethereal extract is evaporated in vacuo yielding 6.1 g of oily 5-chloro-4-chloromethyl-3-methyl-1-phenylpyrazole which, without further purification, is used in the next reaction step.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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